molecular formula C31H34N4O5 B048650 2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide CAS No. 117756-24-8

2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide

Katalognummer: B048650
CAS-Nummer: 117756-24-8
Molekulargewicht: 542.6 g/mol
InChI-Schlüssel: SGVJLMFFXDTAFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[2-[[2-(2,5-Dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with a naphthalen-2-yl group and a branched chain containing a 2,5-dioxopyrrolidin-1-yl moiety. The compound’s structure integrates multiple functional groups:

  • Naphthalen-2-yl group: A bulky aromatic system influencing lipophilicity and π-π stacking interactions.
  • 2,5-Dioxopyrrolidin-1-yl group: A cyclic imide capable of hydrogen bonding and electronic modulation.

However, specific pharmacological data are absent in the provided evidence, necessitating inferences from structural analogs.

Biologische Aktivität

The compound 2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide is a complex synthetic molecule with potential therapeutic applications. Its biological activity has been explored in various studies, particularly regarding its anticonvulsant properties and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H28N4O4\text{C}_{22}\text{H}_{28}\text{N}_{4}\text{O}_{4}

This structure includes a dioxopyrrolidin moiety, which is significant for its biological activity. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Anticonvulsant Properties

Recent studies have identified related compounds containing the dioxopyrrolidin structure as having significant anticonvulsant effects. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated broad-spectrum anticonvulsant activity across several animal models. Key findings include:

  • Maximal Electroshock (MES) Test : AS-1 showed potent protection against seizures induced by maximal electroshock.
  • Pentylenetetrazole (PTZ) Test : It exhibited strong efficacy in both the acute and kindling models of epilepsy.
  • Drug Interaction Studies : A combination of AS-1 with valproic acid resulted in a supra-additive interaction, indicating potential for combination therapy in drug-resistant epilepsy .

The mechanisms through which these compounds exert their effects are multifaceted:

  • Modulation of Neurotransmitter Systems : The compound may influence GABAergic and glutamatergic neurotransmission, which are critical in seizure control.
  • Ion Channel Interaction : Similar compounds have been shown to interact with voltage-gated ion channels, modulating neuronal excitability.
  • ADME-Tox Profile : In vitro studies indicated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting good bioavailability and safety profiles .

Study 1: Efficacy in Animal Models

A study evaluated the efficacy of AS-1 in various seizure models. The results indicated that at doses ranging from 15 mg/kg to 60 mg/kg, AS-1 provided significant protection against seizures induced by PTZ and delayed kindling progression. The study also highlighted its safety profile, as determined by rotarod tests assessing motor coordination .

Study 2: Electrophysiological Assessments

In zebrafish models, AS-1 significantly reduced the frequency of epileptiform-like events observed in electroencephalographic assays. This suggests that the compound may have translational potential for treating epilepsy in humans .

Data Table: Summary of Biological Activity Findings

Study Model Dose (mg/kg) Efficacy Notes
Study 1MES Test15 - 60Significant seizure protectionFavorable safety profile
Study 1PTZ Kindling Model15 - 60Delayed kindling progressionMotor coordination assessed
Study 2Zebrafish ModelN/AReduced epileptiform eventsElectrophysiological assessment

Q & A

Q. Basic: What are the critical steps and optimization strategies for synthesizing 2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide?

Methodological Answer:
Synthesis typically involves multi-step coupling reactions, including:

  • Amide bond formation between pyrrolidinone and phenylpropanoyl precursors under controlled pH and temperature (e.g., 0–5°C for selective acylation).
  • Catalyst use (e.g., HATU or DCC) to enhance coupling efficiency and reduce side reactions .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
  • Reaction monitoring using TLC with solvent systems like n-hexane:ethyl acetate (9:1) to track progress and confirm intermediate purity .
    Optimization Tips:
  • Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive functional groups.
  • Adjust solvent polarity (e.g., DMF for solubility, acetonitrile for high-temperature stability) to improve yields .

Q. Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon frameworks. For example, aromatic protons in naphthalene (δ 7.5–8.5 ppm) and amide NH signals (δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns matching theoretical values .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify impurities .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-validation with hyphenated techniques: Combine LC-MS or GC-MS to correlate retention times with mass fragments, reducing ambiguity in peak assignments .
  • Computational modeling: Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra and compare with experimental data .
  • Isotopic labeling: Introduce ¹³C or ¹⁵N labels in key positions (e.g., amide bonds) to track signal splitting patterns in NMR .

Q. Advanced: What statistical approaches are effective for optimizing reaction parameters in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, solvent ratio, and catalyst loading. Analyze interactions using ANOVA to identify optimal conditions .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., pH vs. yield) to predict maxima/minima for critical parameters .

Q. Basic: How should researchers monitor reaction progress and ensure intermediate purity?

Methodological Answer:

  • TLC monitoring: Use pre-coated silica plates with fluorescent indicators. Develop in solvent systems (e.g., 7:3 hexane:ethyl acetate) and visualize under UV light (254/365 nm) .
  • In-line FTIR: Track carbonyl (1700–1750 cm⁻¹) or amide (1650 cm⁻¹) band intensity changes to detect reaction completion .

Q. Advanced: How can computational chemistry enhance reaction design for this compound?

Methodological Answer:

  • Reaction path searching: Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and identify low-energy pathways for key steps like cyclization or acylation .
  • Machine learning (ML): Train models on existing reaction databases to predict solvent/catalyst compatibility or side reaction risks .

Q. Advanced: What methodologies are used to assess structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

  • In vitro assays: Test against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinity. Compare with analogs lacking pyrrolidinone or naphthyl groups .
  • Molecular docking: Use AutoDock or Schrödinger to model interactions between the compound’s amide groups and receptor active sites .

Q. Basic: What purification techniques are most effective for isolating the final product?

Methodological Answer:

  • Preparative HPLC: Use C18 columns with isocratic elution (e.g., 70% methanol/water) to separate closely related by-products .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) by slow cooling to obtain high-purity crystals .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

Core Structural Features

The compound belongs to the N-substituted amide family, sharing similarities with derivatives reported in and . Key structural comparisons include:

Feature Target Compound Compound Compound
Backbone Pentanamide Pentanamide Acetamide
Aromatic Substituent Naphthalen-2-yl 4-(N-(Pyridin-2-yl)sulfamoyl)phenyl 2,4-Dichlorophenyl
Cyclic Imide Group 2,5-Dioxopyrrolidin-1-yl 1,3-Dioxoisoindolin-2-yl None
Molecular Formula ~C₃₁H₃₃N₅O₅ (estimated) C₂₄H₂₃N₅O₅S C₁₉H₁₇Cl₂N₃O₂
Molecular Weight ~555.64 g/mol 493.53 g/mol 406.27 g/mol

Functional Group Impact

  • Naphthalen-2-yl vs.
  • 2,5-Dioxopyrrolidin-1-yl vs. 1,3-Dioxoisoindolin-2-yl () : Both are cyclic imides, but the five-membered dioxopyrrolidinyl ring may confer greater conformational flexibility than the six-membered dioxoisoindolinyl group.
  • Amide Group Geometry () : The target compound’s extended amide chain may adopt distinct dihedral angles compared to ’s acetamide, altering hydrogen-bonding patterns and crystal packing.

Physicochemical Properties

Solubility and Stability

  • Lipophilicity : The naphthalenyl group likely increases logP (~4.5–5.5 estimated) compared to ’s compound (logP ~2.8–3.5 inferred from sulfamoyl group).
  • Stability : The cyclic imide in the target compound may hydrolyze under acidic/basic conditions, similar to dioxoisoindolinyl derivatives in .

Crystallography and Conformation

  • Dihedral Angles : highlights dihedral angles >60° between aromatic rings and amide groups due to steric repulsion . The target compound’s naphthalenyl group may induce even larger angles, reducing coplanarity and affecting solid-state interactions.
  • Intermolecular Interactions: Unlike ’s R₂²(10) hydrogen-bonded dimers, the target compound’s bulky substituents may favor monomeric or alternative packing motifs.

Hypothesized Mechanisms

  • Kinase Binding : The naphthalenyl group is common in kinase inhibitors (e.g., imatinib), indicating possible ATP-competitive binding.

Comparative Activity

Parameter Target Compound Compound Compound
Antibacterial Potential Unknown Unknown Structural similarity to benzylpenicillin
Enzyme Inhibition Likely (cyclic imide) Possible (sulfamoyl group) Unlikely (no imide/sulfamoyl)
Bioavailability Moderate (high MW, balanced logP) Low (polar sulfamoyl group) High (lower MW, moderate logP)

Eigenschaften

CAS-Nummer

117756-24-8

Molekularformel

C31H34N4O5

Molekulargewicht

542.6 g/mol

IUPAC-Name

2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide

InChI

InChI=1S/C31H34N4O5/c1-20(2)16-25(30(39)33-24-13-12-22-10-6-7-11-23(22)18-24)34-27(36)19-32-31(40)26(17-21-8-4-3-5-9-21)35-28(37)14-15-29(35)38/h3-13,18,20,25-26H,14-17,19H2,1-2H3,(H,32,40)(H,33,39)(H,34,36)

InChI-Schlüssel

SGVJLMFFXDTAFJ-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)C(CC3=CC=CC=C3)N4C(=O)CCC4=O

Kanonische SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)C(CC3=CC=CC=C3)N4C(=O)CCC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.